molecular formula C14H15NO4 B8074573 1,3-Dioxoisoindolin-2-yl 2-methylpentanoate

1,3-Dioxoisoindolin-2-yl 2-methylpentanoate

Cat. No.: B8074573
M. Wt: 261.27 g/mol
InChI Key: UDPMQSGHFYLQIJ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2-methylpentanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylpentanoate typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method is to react phthalic anhydride with 2-methylpentanoic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 2-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials[][3].

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-yl 2-methylpentanoate can be compared with other phthalimide derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-6-9(2)14(18)19-15-12(16)10-7-4-5-8-11(10)13(15)17/h4-5,7-9H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPMQSGHFYLQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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